N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazopyridine moiety with a benzo[c][1,2,5]thiadiazole core, making it an interesting subject for research in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds with a5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core structure have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, often involving the inhibition of essential microbial enzymes or disruption of cell wall synthesis
Biochemical Pathways
Based on the antimicrobial activity of structurally similar compounds, it can be hypothesized that this compound may interfere with essential biochemical pathways in microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Given the reported antimicrobial activity of structurally similar compounds, it’s plausible that this compound may lead to the death of microbial cells, potentially through the inhibition of essential cellular processes or the disruption of cell integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazopyridine intermediate, which is then coupled with a benzo[c][1,2,5]thiadiazole derivative. Key reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: shares similarities with other imidazopyridine and benzo[c][1,2,5]thiadiazole derivatives.
2-Methyltetrahydrofuran: A compound with a similar tetrahydro structure but different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in other compounds. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCZYIYFRMTDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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